molecular formula C17H19NOS B4431812 N-[2-(methylthio)phenyl]-2-phenylbutanamide

N-[2-(methylthio)phenyl]-2-phenylbutanamide

Cat. No. B4431812
M. Wt: 285.4 g/mol
InChI Key: BSTXNLRYVFEILM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[2-(Methylthio)phenyl]-2-phenylbutanamide involves complex organic synthesis techniques, utilizing starting materials such as acids, anilines, and halides. Various synthesis approaches have been developed, including condensation reactions, chlorination, and ammomolysis, to obtain key intermediates and ultimately the target compound. These methods emphasize the importance of selecting appropriate reagents and conditions to achieve high yields and purity (Song Hong-rui).

Molecular Structure Analysis

The molecular structure of this compound has been characterized using techniques such as single-crystal X-ray diffraction analysis. These studies reveal the compound's crystallography, including bond lengths, angles, and conformation, which are crucial for understanding its reactivity and interactions with biological targets. The crystal structure analysis provides insights into the compound's stability and potential for forming intermolecular hydrogen bonds, which could affect its solubility and biological activity (Xue Si).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including substitutions and conjugate additions, influenced by its functional groups. These reactions enable the modification of the compound to produce derivatives with different physical and chemical properties, expanding its application potential. The compound's reactivity is a key factor in its utility in chemical synthesis and potential pharmaceutical applications (Fang-Lin Tan et al.).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve binding to a specific protein or enzyme in the body .

Safety and Hazards

As with any chemical compound, handling “N-[2-(methylthio)phenyl]-2-phenylbutanamide” would require appropriate safety precautions. This could include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve further studies to fully understand its properties and potential applications. This could include testing its reactivity under different conditions, studying its potential biological activity, or investigating its potential uses in fields like medicine or materials science .

properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-3-14(13-9-5-4-6-10-13)17(19)18-15-11-7-8-12-16(15)20-2/h4-12,14H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSTXNLRYVFEILM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.